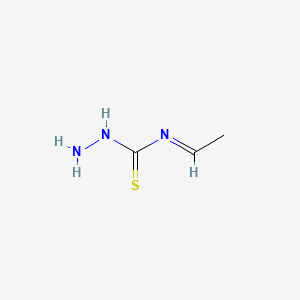
Hydrazinecarbothioamide, 2-ethylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde thiosemicarbazone is an organic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a thiosemicarbazone moiety that can coordinate with metal ions, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Acetaldehyde thiosemicarbazone can be synthesized through a condensation reaction between acetaldehyde and thiosemicarbazide. The general procedure involves adding a solution of acetaldehyde in methanol to a hot solution of thiosemicarbazide in methanol. The mixture is then stirred and refluxed for about four hours. After cooling, the solution is filtered, and the filtrate is concentrated to half its volume. Slow evaporation of the concentrate at room temperature yields the desired crystals, which are then collected by filtration, washed with cold ethanol, and dried in a vacuum .
Industrial Production Methods
While specific industrial production methods for acetaldehyde thiosemicarbazone are not widely documented, the general synthetic route described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
Acetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different thiosemicarbazide derivatives.
科学的研究の応用
Acetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Acetaldehyde thiosemicarbazone and its derivatives have shown potential as anticancer agents.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science.
作用機序
The mechanism by which acetaldehyde thiosemicarbazone exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of metal complexes that interact with biological targets. For example, in anticancer applications, the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular processes .
類似化合物との比較
Acetaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Furan-2-carbaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde thiosemicarbazone
- Thiophene-2-acetaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde-N-ethyl thiosemicarbazone
These compounds share similar structural features but differ in their specific functional groups and metal coordination properties. Acetaldehyde thiosemicarbazone is unique due to its specific aldehyde group, which influences its reactivity and coordination behavior .
特性
CAS番号 |
2302-95-6 |
|---|---|
分子式 |
C3H7N3S |
分子量 |
117.18 g/mol |
IUPAC名 |
(3E)-1-amino-3-ethylidenethiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-3(7)6-4/h2H,4H2,1H3,(H,6,7)/b5-2+ |
InChIキー |
CNBVBIQXEDJEJG-GORDUTHDSA-N |
異性体SMILES |
C/C=N/C(=S)NN |
正規SMILES |
CC=NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)



![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)

![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)

